tert-Butyl 4-iodopicolinate
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Overview
Description
tert-Butyl 4-iodopicolinate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and the pyridine ring is substituted with an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-iodopicolinate can be synthesized through a multi-step process starting from picolinic acid. The general synthetic route involves the following steps:
Esterification: Picolinic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl picolinate.
Iodination: The tert-butyl picolinate is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, to introduce the iodine atom at the 4-position of the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for high yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-iodopicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Reduction: Palladium on carbon and hydrogen gas under mild pressure.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyridines.
Coupling Products: Biaryl or alkyl-aryl compounds.
Reduction Products: tert-Butyl picolinate.
Scientific Research Applications
tert-Butyl 4-iodopicolinate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-iodopicolinate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be easily replaced by other groups, and the ester functionality, which can undergo hydrolysis or transesterification. In medicinal chemistry, its biological activity would be determined by the nature of the derivatives formed and their interaction with biological targets.
Comparison with Similar Compounds
tert-Butyl 4-iodopicolinate can be compared with other iodinated picolinates and tert-butyl esters:
tert-Butyl 4-bromopicolinate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
tert-Butyl 4-chloropicolinate: Contains a chlorine atom, which is less reactive than iodine but still useful in substitution reactions.
tert-Butyl 4-fluoropicolinate: Fluorine substitution provides unique properties such as increased stability and different electronic effects.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a valuable intermediate for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 4-iodopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKDHDWLWNCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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